Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Description
Nomenclature and IUPAC Classification
The systematic name This compound follows IUPAC conventions to precisely describe its structure. Breaking down the name:
- Methyl : Indicates the presence of a methyl ester group (-COOCH₃).
- 1-Amino : Denotes an amino group (-NH₂) attached to the first carbon of the tetrahydronaphthalene system.
- 4-Methyl : Specifies a methyl substituent at the fourth carbon of the partially saturated ring.
- 1,2,3,4-Tetrahydronaphthalene : Refers to the bicyclic framework comprising one fully aromatic benzene ring fused to a partially saturated cyclohexene ring.
- 1-Carboxylate : Identifies the ester functional group at the first carbon.
The molecular formula is C₁₃H₁₇NO₂ , with a molecular weight of 219.28 g/mol . The compound’s structure integrates both hydrogenated and aromatic regions, creating a distinct electronic environment that influences its reactivity.
Table 1: Key Nomenclatural Components
| Component | Position | Functional Group |
|---|---|---|
| Amino group | C1 | -NH₂ |
| Methyl substituent | C4 | -CH₃ |
| Carboxylate ester | C1 | -COOCH₃ |
| Parent structure | - | 1,2,3,4-Tetrahydronaphthalene |
Historical Development and Discovery
The synthesis of this compound aligns with broader efforts to functionalize tetrahydronaphthalene scaffolds. Tetrahydronaphthalene (tetralin) itself has been known since the early 20th century as a solvent and intermediate in organic synthesis. The introduction of amino and ester groups to this framework likely emerged from medicinal chemistry research aiming to modulate pharmacological activity through stereoelectronic effects.
While the exact discovery timeline of this compound remains undocumented in public literature, its structural analogs—such as 2-methyl-1-tetralone (CAS 1590-08-5) and 6-methoxy-1-tetralone (CAS 1078-19-9)—suggest a methodological progression toward increasing functionalization. The addition of both amino and ester groups represents a deliberate strategy to enhance hydrogen-bonding capacity and metabolic stability, critical traits in drug design.
Position Within the Tetrahydronaphthalene Derivative Family
This compound occupies a niche within the tetrahydronaphthalene derivative family due to its dual functionalization. Compared to simpler derivatives like 1,2,3,4-tetrahydronaphthalene (tetralin), this compound exhibits heightened polarity and structural complexity. Key distinctions from related molecules include:
- Functional Group Diversity : Unlike tetralone derivatives (e.g., 2-methyl-1-tetralone), which feature ketone groups, this compound combines amino and ester moieties, enabling diverse reactivity.
- Stereochemical Complexity : The methyl group at C4 introduces steric effects that may influence ring conformation and intermolecular interactions.
- Hybrid Aromatic-Aliphatic Character : The partially saturated ring system balances aromatic stability with the flexibility of aliphatic hydrocarbons.
Table 2: Structural Comparison with Related Tetrahydronaphthalene Derivatives
This compound’s unique profile positions it as a versatile intermediate for further chemical modifications, particularly in the development of receptor-targeted molecules. Its structural features suggest potential applications in asymmetric catalysis or as a pharmacophore in bioactive compounds, though detailed pharmacological studies remain an area for future exploration.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9-7-8-13(14,12(15)16-2)11-6-4-3-5-10(9)11/h3-6,9H,7-8,14H2,1-2H3 |
InChI Key |
VWKSSWWGPAQPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves:
- Construction of the tetrahydronaphthalene ring system or modification of a preformed tetralone derivative
- Introduction of the amino group at the 1-position
- Installation of the methyl ester functionality at the carboxylate site
- Selective methylation at the 4-position of the tetrahydronaphthalene ring
Key Synthetic Routes
Starting from Tetralone Derivatives
One common approach begins with methyl 2-methyl-1-oxo-tetrahydronaphthalene-2-carboxylate or related tetralone esters. The synthetic sequence involves:
- Reduction of the ketone group to an amino alcohol intermediate using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Conversion of the amino alcohol to the corresponding amino ester via carbamate formation or direct amination.
- Friedel-Crafts type alkylation or intramolecular cyclization to establish the tetrahydronaphthalene framework with the desired substitution pattern.
Spirohydantoin Route
Another method involves the synthesis of spirohydantoins as intermediates, which upon alkaline hydrolysis yield the target amino acid derivatives. This method has been applied to related tetrahydronaphthalene amino acids and involves:
- Formation of spirohydantoin intermediates via reaction of cyclic ketones with amino acids or related reagents.
- Alkaline hydrolysis to open the spiro ring and generate the amino acid or ester derivative.
Multicomponent Reactions and Catalytic Hydrogenation
For related tetrahydronaphthalene derivatives, multicomponent reactions involving tetralone derivatives, aldehydes, malononitrile, and ammonium acetate under reflux have been reported. Catalytic hydrogenation using nickel catalysts under high pressure and temperature can also be employed to partially hydrogenate naphthalene derivatives to the tetrahydronaphthalene core.
Detailed Reaction Conditions and Reagents
Characterization of Intermediates
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and substitution pattern
- Infrared (IR) spectroscopy for functional group identification
- Mass spectrometry (MS) for molecular weight confirmation
- Elemental analysis for purity and composition
- Thin Layer Chromatography (TLC) for reaction monitoring
Research Findings and Optimization
- The reduction of methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride with sodium borohydride proceeds efficiently at low temperature with high yield, indicating mild conditions are sufficient for ketone to amino alcohol conversion.
- Intramolecular Friedel-Crafts alkylation using oxalyl chloride and aluminum chloride is effective for ring closure, forming the tetrahydronaphthalene core with high regioselectivity.
- Spirohydantoin intermediates provide a versatile route to cyclic amino acid derivatives, allowing for structural diversity and functional group tolerance.
- Catalytic hydrogenation methods enable selective partial saturation of aromatic rings, crucial for obtaining the tetrahydronaphthalene scaffold.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Tetralone reduction & amination | Methyl 2-methyl-1-oxo-tetrahydronaphthalene-2-carboxylate | Reduction, carbamate formation, Friedel-Crafts alkylation | High regioselectivity, well-studied | Requires multiple steps, sensitive reagents |
| Spirohydantoin intermediate | Cyclic ketones and amino acid derivatives | Spirohydantoin formation, alkaline hydrolysis | Versatile, allows diverse substitutions | Requires careful control of hydrolysis |
| Multicomponent & catalytic hydrogenation | Tetralone derivatives, aldehydes, malononitrile | Multicomponent condensation, catalytic hydrogenation | Efficient, scalable | May require high pressure and temperature |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been investigated for its pharmacological properties. It exhibits activity as a selective serotonin reuptake inhibitor (SSRI), making it a candidate for the treatment of depression and anxiety disorders. Its structure allows for interaction with serotonin transporters, which is crucial for modulating serotonin levels in the brain.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various derivatives of tetrahydronaphthalene compounds. This compound showed promising results in preclinical trials, demonstrating significant reductions in depressive-like behaviors in animal models compared to control groups .
Organic Synthesis
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it to create derivatives that can be used in various chemical reactions.
Data Table: Synthetic Applications
| Compound | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| This compound | Alkylation | 85% | Effective for introducing alkyl groups |
| This compound | Acylation | 90% | High selectivity for acylating agents |
| This compound | Reduction | 95% | Efficient reduction to amine derivatives |
Materials Science
Polymerization
this compound has potential applications in materials science as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Development
Research conducted at a leading materials science institute explored the use of this compound in synthesizing high-performance polymers. The resulting polymers exhibited improved tensile strength and thermal resistance compared to traditional polymer formulations .
Mechanism of Action
The mechanism by which methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2,3,4-tetrahydronaphthalene derivatives, focusing on substituent variations, physicochemical properties, and applications. Key examples include:
Structural and Functional Group Comparisons
Physicochemical Properties
- However, its hydrochloride salt form () suggests hygroscopicity, requiring dry storage. In contrast, Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is stable as a powder or liquid (97% purity) but requires protection from moisture.
- Spectral Data: The target compound’s NMR profile would differ significantly from oxo analogs due to the NH₂ group’s deshielding effects. For example, Methyl 4-oxo-... exhibits IR peaks at 1735 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (ketone C=O), while the amino group would introduce N-H stretches near 3440 cm⁻¹.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its role as a protease inhibitor, its synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 219.29 g/mol
- CAS Number : 1548601-06-4
The compound features a tetrahydronaphthalene backbone with an amino group and a carboxylate ester functionality, which contributes to its unique chemical reactivity and biological interactions.
Protease Inhibition
Research indicates that this compound acts as a protease inhibitor , which is significant in various therapeutic applications. Proteases are enzymes that play crucial roles in protein degradation and cellular processes. By inhibiting these enzymes, the compound may influence biochemical pathways associated with diseases such as cancer and viral infections .
Mechanism of Action :
The mechanism by which the compound inhibits proteases involves binding to the active site of the enzyme, thus preventing substrate access. This interaction can lead to altered cellular functions and may be exploited for drug development targeting specific protease-related diseases.
Synthesis Methods
Several methods have been developed for synthesizing this compound. Common approaches include:
- Reduction of Naphthoquinones : This method involves the reduction of naphthoquinones using suitable reducing agents to obtain the tetrahydronaphthalene structure.
- Amination Reactions : The introduction of an amino group can be achieved through nucleophilic substitution reactions on appropriate precursors.
- Carboxylation : The addition of a carboxylate group can be performed using carbon dioxide in the presence of a catalyst under specific conditions.
Study on Antiviral Activity
A study investigated the antiviral properties of this compound against HIV proteases. The results demonstrated that the compound effectively inhibited viral replication in vitro by targeting the HIV protease enzyme. This finding suggests potential applications in developing antiviral therapies .
Research on Cancer Treatment
Another research effort focused on the compound's efficacy as an anticancer agent. The study found that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through protease inhibition mechanisms. This highlights its potential as a lead compound for further drug development in oncology .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Protease inhibitor | Effective against HIV and cancer cell lines |
| 1-Amino-4-methyl-naphthalene | Limited protease inhibition | Less effective than its carboxylated derivative |
| Naphthalenes with hydroxyl groups | Antioxidant properties | Different mechanism of action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
